molecular formula C10H12N4 B1427993 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine CAS No. 1248199-10-1

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine

Cat. No.: B1427993
CAS No.: 1248199-10-1
M. Wt: 188.23 g/mol
InChI Key: PPEHNDRFMASQHP-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridin-4-amine is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and can vary depending on the specific context within a biochemical reaction .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the type of cell and the context in which the compound is introduced .

Molecular Mechanism

The molecular mechanism of action of this compound involves a variety of interactions at the molecular level . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms can vary depending on the biochemical context and the specific biomolecules involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This can include changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This can include threshold effects, as well as toxic or adverse effects at high doses . The specific effects can depend on the specific animal model and the dosage used .

Metabolic Pathways

This compound is involved in various metabolic pathways . This can include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels . The specific pathways involved can vary depending on the biochemical context .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can involve various transporters or binding proteins . This can also include effects on the compound’s localization or accumulation . The specific transport and distribution mechanisms can vary depending on the specific context .

Subcellular Localization

The subcellular localization of this compound can have significant effects on its activity or function . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific localization can vary depending on the specific context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine typically involves the condensation of 3,5-dimethyl-1H-pyrazole with 4-chloropyridine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridin-4-amine is unique due to its dual pyrazole-pyridine structure, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-5-8(2)14(13-7)10-6-9(11)3-4-12-10/h3-6H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEHNDRFMASQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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